molecular formula C23H20N2O5 B4669477 N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-4-methoxybenzamide

N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-4-methoxybenzamide

Cat. No. B4669477
M. Wt: 404.4 g/mol
InChI Key: MNLXHXRJAVHPAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-4-methoxybenzamide, commonly known as BIBX1382, is a synthetic compound that has been widely studied for its potential applications in scientific research.

Mechanism of Action

BIBX1382 binds to the ATP-binding site of the EGFR tyrosine kinase, which inhibits its activity and downstream signaling pathways. This results in the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells. BIBX1382 has also been found to inhibit the migration and invasion of cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
BIBX1382 has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the phosphorylation of EGFR and downstream signaling molecules, such as AKT and ERK. BIBX1382 has also been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, BIBX1382 has been found to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BIBX1382 in lab experiments is its high potency and selectivity for EGFR. This allows for precise targeting of EGFR signaling pathways, which can be useful in studying its role in various biological processes. However, one limitation of using BIBX1382 is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of BIBX1382. One area of research is the development of more potent and selective inhibitors of EGFR tyrosine kinase, which may have improved therapeutic potential. Another area of research is the investigation of the role of EGFR in various diseases, such as cancer and inflammatory diseases, and the development of targeted therapies based on this knowledge. Additionally, the use of BIBX1382 in combination with other anti-cancer agents may have synergistic effects and improve treatment outcomes.

Scientific Research Applications

BIBX1382 has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in the regulation of cell growth and differentiation. BIBX1382 has been used in a variety of studies to investigate the role of EGFR in various biological processes, such as cancer cell signaling, angiogenesis, and wound healing.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-methoxybenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-28-19-9-4-16(5-10-19)22(26)24-17-6-2-15(3-7-17)23(27)25-18-8-11-20-21(14-18)30-13-12-29-20/h2-11,14H,12-13H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLXHXRJAVHPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-4-methoxybenzamide
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N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-4-methoxybenzamide
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N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-4-methoxybenzamide
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N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-4-methoxybenzamide
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N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-4-methoxybenzamide
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N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-4-methoxybenzamide

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